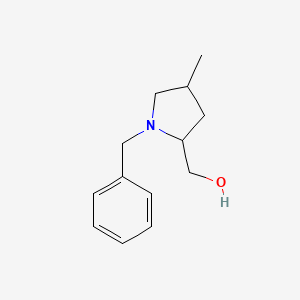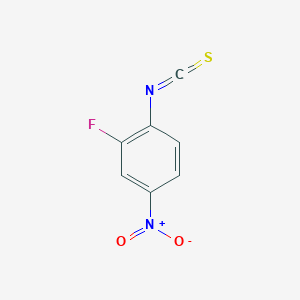
2-Fluoro-4-nitrophenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-nitrophenylisothiocyanate is a chemical compound with the molecular formula C7H3FN2O2S and a molecular weight of 198.17 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a fluorine atom, a nitro group, and an isothiocyanate group attached to a phenyl ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitrophenylisothiocyanate typically involves the reaction of 2-fluoro-4-nitrophenol with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-Fluoro-4-nitrophenol
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Conditions: The reaction is conducted at low temperatures (0-5°C) to prevent side reactions.
The reaction proceeds through the formation of an intermediate, which then reacts with thiophosgene to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-nitrophenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Hydrogen gas with a palladium catalyst.
Addition Reactions: Nucleophiles such as primary amines or alcohols.
Major Products Formed
Substitution Reactions: Products with substituted fluorine atoms.
Reduction Reactions: 2-Fluoro-4-aminophenylisothiocyanate.
Addition Reactions: Thiourea derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-4-nitrophenylisothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in the labeling of proteins and peptides for proteomic studies.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-nitrophenylisothiocyanate involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity makes it useful for labeling and modifying proteins in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-nitrophenol: Similar structure but lacks the isothiocyanate group.
4-Nitrophenylisothiocyanate: Similar structure but lacks the fluorine atom.
2-Fluoro-4-aminophenylisothiocyanate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Fluoro-4-nitrophenylisothiocyanate is unique due to the presence of both a fluorine atom and an isothiocyanate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable tool in various fields of research .
Propiedades
Número CAS |
1000576-84-0 |
|---|---|
Fórmula molecular |
C7H3FN2O2S |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
2-fluoro-1-isothiocyanato-4-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H |
Clave InChI |
DHPMIBAGEHTUJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])F)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine](/img/structure/B13693526.png)
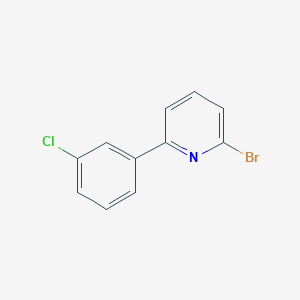
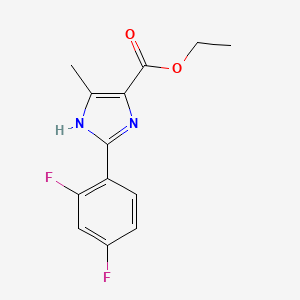
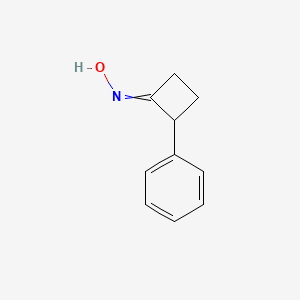
![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)
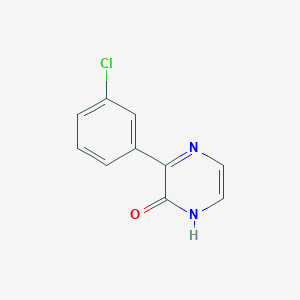
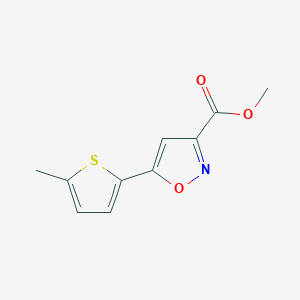
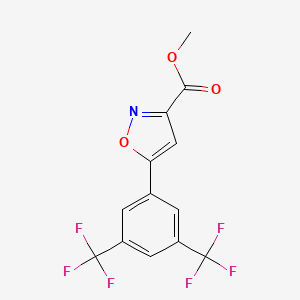
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)
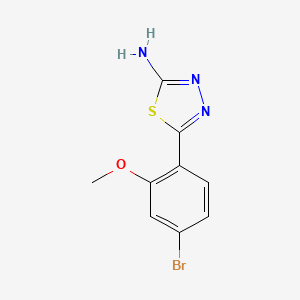
![Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)

